Benzyl 6-(diethylamino)-6-oxohexanoate
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Overview
Description
Benzyl 6-(diethylamino)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a hexanoate ester, which is further substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(diethylamino)-6-oxohexanoate typically involves the esterification of 6-(diethylamino)-6-oxohexanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(diethylamino)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl 6-(diethylamino)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 6-(diethylamino)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 6-(diethylamino)-6-oxohexanoate involves its interaction with molecular targets through its ester and diethylamino functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The diethylamino group can interact with various receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-oxohexanoate: Lacks the diethylamino group, making it less versatile in certain reactions.
Diethylaminohexanoic acid: Lacks the benzyl ester group, affecting its solubility and reactivity.
Benzyl 6-(methylamino)-6-oxohexanoate: Similar structure but with a methylamino group instead of diethylamino, leading to different chemical properties.
Uniqueness
Benzyl 6-(diethylamino)-6-oxohexanoate is unique due to the presence of both the benzyl ester and diethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86041-30-7 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
benzyl 6-(diethylamino)-6-oxohexanoate |
InChI |
InChI=1S/C17H25NO3/c1-3-18(4-2)16(19)12-8-9-13-17(20)21-14-15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
RITPLPOKWOBMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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